Cas no 94442-02-1 (Benzenamine,2-[4-(2,2-dimethylpropyl)phenoxy]-)
94442-02-1 structure
Product Name:Benzenamine,2-[4-(2,2-dimethylpropyl)phenoxy]-
CAS-nummer:94442-02-1
MF:C17H21NO
MW:255.354744672775
CID:809194
PubChem ID:3024359
Update Time:2025-04-19
Benzenamine,2-[4-(2,2-dimethylpropyl)phenoxy]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,2-[4-(2,2-dimethylpropyl)phenoxy]-
- 2-(4-neopentylphenoxy)aniline
- 2-[4-(2,2-dimethylpropyl)phenoxy]aniline
- NS00040404
- EINECS 305-328-0
- LR1312SDI6
- UNII-LR1312SDI6
- 94442-02-1
- 2-(4-(2,2-DIMETHYLPROPYL)PHENOXY)BENZENAMINE
- BENZENAMINE, 2-(4-(2,2-DIMETHYLPROPYL)PHENOXY)-
- DTXSID60241492
-
- Inchi: 1S/C17H21NO/c1-17(2,3)12-13-8-10-14(11-9-13)19-16-7-5-4-6-15(16)18/h4-11H,12,18H2,1-3H3
- InChI-sleutel: OJQBKBWOUORGAL-UHFFFAOYSA-N
- LACHT: O(C1C=CC=CC=1N)C1C=CC(=CC=1)CC(C)(C)C
Berekende eigenschappen
- Exacte massa: 255.162
- Monoisotopische massa: 255.162
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 263
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 35.2Ų
Experimentele eigenschappen
- Dichtheid: 1.043
- Kookpunt: 354.7°Cat760mmHg
- Vlampunt: 156.3°C
- Brekindex: 1.57
Benzenamine,2-[4-(2,2-dimethylpropyl)phenoxy]- Gerelateerde literatuur
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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